5-Chloro-6-hydroxypyridine-2-carbaldehyde
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Overview
Description
5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chlorine atom at the 5th position, a carbonyl group at the 6th position, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde typically involves the use of Vilsmeier-Haack reagent (DMF-POCl3). The reaction mixture is refluxed for several hours to achieve the desired product . Another method involves the use of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide as a starting material, which undergoes sequential transformations to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes involving readily available reagents and mild reaction conditions is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
Reduction: 5-Chloro-6-hydroxy-1,6-dihydropyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Contains a pyrimidine ring and a cyclopropyl group.
Properties
Molecular Formula |
C6H4ClNO2 |
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Molecular Weight |
157.55 g/mol |
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-9)8-6(5)10/h1-3H,(H,8,10) |
InChI Key |
NPVSUCPECHJPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1)Cl)C=O |
Origin of Product |
United States |
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